- Decoration of an α-Resorcylate Nucleus as Part of the Manufacture of a Glucokinase ActivatorOrganic Process Research & Development, 2018, 22(8), 996-1006,
Cas no 919783-22-5 (AZD1656)

AZD1656 structure
Nom du produit:AZD1656
Numéro CAS:919783-22-5
Le MF:C24H26N6O5
Mégawatts:478.5
MDL:MFCD28386282
CID:761302
PubChem ID:16039797
AZD1656 Propriétés chimiques et physiques
Nom et identifiant
-
- Benzamide,3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-
- AZD1656
- AZD 1656
- FJEJHJINOKKDCW-INIZCTEOSA-N
- 3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1S)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide
- GTPL7701
- 660M185X4D
- DB14810
- Q27074714
- 3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-5-[(2S)-1-methoxypropan-2-yl]oxy-N-(5-methylpyrazin-2-yl)benzamide
- (S)-3-(5-(Azetidine-1-carbonyl)pyrazin-2-yloxy)-5-(1-methoxyprop
- CID 16039797
- 3-[[5-(1-Azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)benzamide (ACI)
- AZD-1656
- Benzamide, 3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-
- Hexokinase IV,Glucokinase,AZD-1656,AZD1656,G6pc,G6P,ChREBP-β,hypoglycemia,inhibit,Inhibitor,Hexokinase D,epinephrine,glucagon,antihyperglycemic
- AKOS040747890
- MS-28891
- (S)-3-(5-(Azetidine-1-carbonyl)pyrazin-2-yloxy)-5-(1-methoxypropan-2-yloxy)-N-(5-methylpyrazin-2-yl)benzamide
- 3-((5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-(((2S)-1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide
- AT32772
- DA-61373
- AZD 1656 [WHO-DD]
- BA171838
- GLXC-10480
- 3-(5-(azetidine-1-carbonyl)pyrazin-2-yl)oxy-5-((2S)-1-methoxypropan-2-yl)oxy-N-(5-methylpyrazin-2-yl)benzamide
- (S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide
- E77313
- HY-15675
- 3-[[5-(1-Azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methyl-2-pyrazinyl)-benzamide
- CHEMBL3219124
- SCHEMBL321593
- 3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-[(1S)-2-methoxy-1-methylethoxy]-N-(5-methylpyrazin-2-yl)benzamide
- 3-((5-(AZETIDIN-1-YLCARBONYL)PYRAZIN-2-YL)OXY)-5-((1S)-2-METHOXY-1-METHYLETHOXY)-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE
- UNII-660M185X4D
- CS-0008226
- 3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-{[(2S)-1-methoxypropan-2-yl]oxy}-N-(5-methylpyrazin-2-yl)benzamide
- 919783-22-5
- BENZAMIDE, 3-((5-(1-AZETIDINYLCARBONYL)-2-PYRAZINYL)OXY)-5-((1S)-2-METHOXY-1-METHYLETHOXY)-N-(5-METHYL-2-PYRAZINYL)-
-
- MDL: MFCD28386282
- Piscine à noyau: 1S/C24H26N6O5/c1-15-10-27-21(12-25-15)29-23(31)17-7-18(34-16(2)14-33-3)9-19(8-17)35-22-13-26-20(11-28-22)24(32)30-5-4-6-30/h7-13,16H,4-6,14H2,1-3H3,(H,27,29,31)/t16-/m0/s1
- La clé Inchi: FJEJHJINOKKDCW-INIZCTEOSA-N
- Sourire: O=C(C1C=NC(=CN=1)OC1=CC(C(NC2C=NC(C)=CN=2)=O)=CC(=C1)O[C@@H](C)COC)N1CCC1
Propriétés calculées
- Qualité précise: 478.19646795g/mol
- Masse isotopique unique: 478.19646795g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 9
- Complexité: 710
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 129
- Le xlogp3: 1.3
Propriétés expérimentales
- Dense: 1.336±0.06 g/cm3(Predicted)
- Point d'ébullition: 635.0±55.0 °C(Predicted)
- Le PKA: 10.84±0.70(Predicted)
AZD1656 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X78975-1mg |
AZD-1656 |
919783-22-5 | ≥98% | 1mg |
¥898.0 | 2023-09-05 | |
eNovation Chemicals LLC | D677243-5mg |
AZD-1656 |
919783-22-5 | 97% | 5mg |
$398 | 2024-05-24 | |
Biosynth | BA171838-10 mg |
AZD 1656 |
919783-22-5 | 10mg |
$412.40 | 2023-01-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A873862-1mg |
AZD-1656 |
919783-22-5 | ≥98% | 1mg |
¥1,120.00 | 2022-09-03 | |
ChemScence | CS-0008226-10mg |
AZD1656 |
919783-22-5 | 98.02% | 10mg |
$600.0 | 2022-04-26 | |
A2B Chem LLC | AY20969-10mg |
AZD-1656 |
919783-22-5 | 95% | 10mg |
$281.00 | 2024-07-18 | |
A2B Chem LLC | AY20969-25mg |
AZD-1656 |
919783-22-5 | 95% | 25mg |
$532.00 | 2024-07-18 | |
Aaron | AR01FWVP-5mg |
AZD1656 |
919783-22-5 | 98% | 5mg |
$836.00 | 2025-02-12 | |
Ambeed | A1188028-5mg |
(S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide |
919783-22-5 | 98% | 5mg |
$708.0 | 2025-02-27 | |
A2B Chem LLC | AY20969-5mg |
AZD-1656 |
919783-22-5 | 95% | 5mg |
$184.00 | 2024-07-18 |
AZD1656 Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Pyridine , Thionyl chloride Solvents: Dimethyl sulfoxide ; < 20 °C
1.2 Solvents: Acetonitrile ; 1 h, 20 °C
1.2 Solvents: Acetonitrile ; 1 h, 20 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 24 h, 60 °C
Référence
- Preparation of heteroaryl benzamide derivatives as glucokinase activators for the treatment of diabetes, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ; 1 h, 120 °C
Référence
- Property based optimisation of glucokinase activators - discovery of the phase IIb clinical candidate AZD1656MedChemComm, 2012, 3(9), 1077-1081,
Méthode de production 4
Conditions de réaction
1.1 Reagents: 4-Methylmorpholine , Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C → 78 °C; 22 h, 78 °C
1.2 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 30 min, 45 °C; 15 min, 45 °C
1.2 Reagents: Sodium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 30 min, 45 °C; 15 min, 45 °C
Référence
- Preparation of a glucokinase activator and pharmaceutical formulations, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Design and development of the glucokinase activator AZD1656ACS Symposium Series, 2018, 1307, 185-220,
Méthode de production 6
Conditions de réaction
1.1 Solvents: 2-Methyltetrahydrofuran ; 20 °C
1.2 Reagents: 4-Methylmorpholine , Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 45 min, 45 °C
1.2 Reagents: 4-Methylmorpholine , Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 45 min, 45 °C
Référence
- Process for preparation of pyrazine derivative, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: 4-Methylmorpholine Solvents: 2-Methyltetrahydrofuran ; 20 °C
1.2 Reagents: Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, rt → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, 45 °C
1.2 Reagents: Propylphosphonic anhydride Solvents: 2-Methyltetrahydrofuran ; 30 min, rt → 78 °C; 22 h, 78 °C; 78 °C → 45 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, 45 °C
Référence
- Preparation of pyrazine derivative as glucokinase modulator, World Intellectual Property Organization, , ,
AZD1656 Raw materials
- 5-Methylpyrazin-2-amine
- 3-hydroxy-5-{[(1S)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide
- azetidin-1-yl-(5-chloropyrazin-2-yl)methanone
- Benzoic acid, 3-[[5-(1-azetidinylcarbonyl)-2-pyrazinyl]oxy]-5-[(1S)-2-methoxy-1-methylethoxy]-
AZD1656 Preparation Products
AZD1656 Littérature connexe
-
Michael J. Waring,David S. Clarke,Mark D. Fenwick,Linda Godfrey,Sam D. Groombridge,Craig Johnstone,Darren McKerrecher,Kurt G. Pike,John W. Rayner,Graeme R. Robb,Ingrid Wilson Med. Chem. Commun. 2012 3 1077
-
Haseeb Mughal,Michal Szostak Org. Biomol. Chem. 2021 19 3274
-
Matthias R. Bauer,Paolo Di Fruscia,Simon C. C. Lucas,Iacovos N. Michaelides,Jennifer E. Nelson,R. Ian Storer,Benjamin C. Whitehurst RSC Med. Chem. 2021 12 448
919783-22-5 (AZD1656) Produits connexes
- 2228768-75-8(2-(1H-indazol-3-yl)-2-methylpropan-1-amine)
- 477294-94-3((2E)-N-(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-(thiophen-2-yl)prop-2-enamide)
- 1207038-35-4(1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea)
- 1248923-26-3(2-amino-4-methyl-N-(1H-pyrazol-3-yl)pentanamide)
- 2229688-05-3(6-(4-fluorophenyl)hex-5-enal)
- 867042-36-2(3-(3,4-dimethoxyphenyl)-1-methanesulfonyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole)
- 690644-58-7(2-(4-tert-butylbenzenesulfonamido)-N-(3-chlorophenyl)acetamide)
- 554438-67-4(11-(chloromethyl)-13-oxo-1,8-diazatricyclo7.4.0.0,2,7trideca-2,4,6,9,11-pentaene-10-carbonitrile)
- 2229561-73-1(1,1-difluoro-3-(4-methanesulfonylphenyl)propan-2-amine)
- 10161-34-9(Trenbolone Acetate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:919783-22-5)AZD 1656

Pureté:99%/99%/99%
Quantité:1mg/5mg/10mg
Prix ($):182/637/957
atkchemica
(CAS:919783-22-5)AZD1656

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête